molecular formula C9H15ClN2O2 B7987020 N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide

N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide

Cat. No.: B7987020
M. Wt: 218.68 g/mol
InChI Key: BIPAKTUNUPQBKB-MRVPVSSYSA-N
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Description

N-[®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a pyrrolidine ring, a chloroacetyl group, and a methylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.

    Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced via a nucleophilic substitution reaction using chloroacetyl chloride and a base such as triethylamine.

    Formation of the Methylacetamide Moiety: The final step involves the acylation of the pyrrolidine derivative with N-methylacetamide under appropriate reaction conditions.

Industrial Production Methods

Industrial production of N-[®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloroacetyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acetamides or pyrrolidine derivatives.

Scientific Research Applications

N-[®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-[®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

IUPAC Name

N-[(3R)-1-(2-chloroacetyl)pyrrolidin-3-yl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN2O2/c1-7(13)11(2)8-3-4-12(6-8)9(14)5-10/h8H,3-6H2,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPAKTUNUPQBKB-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCN(C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C)[C@@H]1CCN(C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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